1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester
Description
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester is a complex organic compound often used in pharmaceutical research and development. It is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
benzyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5/c1-15(24-22(28)30-23(2,3)4)20(26)25-18-12-8-11-17(18)13-19(25)21(27)29-14-16-9-6-5-7-10-16/h5-7,9-10,15,17-19H,8,11-14H2,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJKLFKSFUPVLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1C2CCCC2CC1C(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes:
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
Formation of the Cyclopenta[b]pyrrole Ring: This step involves cyclization reactions under specific conditions to form the octahydrocyclopenta[b]pyrrole ring.
Introduction of the Benzyl Ester Group: The benzyl ester group is introduced through esterification reactions.
Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a bicyclic structure that includes an octahydrocyclopenta[b]pyrrole moiety, which contributes to its reactivity and applications in medicinal chemistry. The synthesis typically involves several key steps:
- Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent side reactions.
- Formation of the Cyclopenta[b]pyrrole Ring: Cyclization reactions are performed under specific conditions to form the core structure.
- Introduction of the Benzyl Ester Group: This is achieved through esterification reactions.
- Final Deprotection: The Boc group is removed under acidic conditions to yield the final product.
Pharmaceutical Development
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester is primarily used as an intermediate in the synthesis of pharmaceuticals. Its unique structural features allow for the development of compounds with enhanced biological activity.
Case Study: Enzyme Inhibitors
Research has demonstrated that derivatives of this compound can act as enzyme inhibitors. For instance, it has been explored in the context of developing inhibitors for specific proteases involved in disease pathways, showcasing its potential in treating conditions like cancer and viral infections.
Biological Research
The compound is also utilized in biological studies, particularly in exploring enzyme interactions and receptor activity. It can serve as a tool for studying:
- Receptor Agonists/Antagonists: The compound's structural properties allow it to modulate receptor activity, making it useful for investigating signaling pathways.
Case Study: Receptor Modulation
In a study examining the effects of this compound on G-protein coupled receptors (GPCRs), it was found to selectively activate certain pathways while inhibiting others, highlighting its potential therapeutic applications.
Agrochemical Applications
Beyond pharmaceuticals, this compound has implications in agrochemistry. Its ability to serve as a building block for more complex structures allows for the synthesis of agrochemicals that can enhance crop protection and yield.
Comparison with Similar Compounds
When compared to other related compounds, such as 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)cyclopentane-2-carboxylic Acid Benzyl Ester, 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester exhibits greater reactivity and versatility due to its bicyclic framework.
Mechanism of Action
The mechanism of action of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which it is used.
Comparison with Similar Compounds
Compared to other similar compounds, 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester stands out due to its unique structural features and reactivity. Similar compounds include:
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)cyclopentane-2-carboxylic Acid, Benzyl Ester: Lacks the octahydrocyclopenta[b]pyrrole ring, resulting in different reactivity and applications.
1-(2-tert-Butoxycarbonylamino-1-oxopropyl)pyrrole-2-carboxylic Acid, Benzyl Ester:
These comparisons highlight the uniqueness of 1-(2-tert-Butoxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid, Benzyl Ester in terms of its structural complexity and versatility in various applications.
Biological Activity
Chemical Structure and Properties
1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester is a complex organic compound with significant potential in medicinal chemistry. Its structure consists of a cyclopentane ring fused with a pyrrole moiety, which is known for its biological activity. The presence of the tBoc (tert-butoxycarbonyl) group and the benzyl ester enhances its lipophilicity and stability, potentially influencing its pharmacokinetics and biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly focusing on its effects on different biological systems. Here are some key findings:
1. Antimicrobial Activity
Research indicates that compounds similar to 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester exhibit antimicrobial properties. Studies have shown that derivatives of octahydrocyclopenta[b]pyrrole can inhibit the growth of certain bacterial strains, suggesting potential applications as antibacterial agents .
2. Analgesic Properties
Preliminary studies suggest that this compound may possess analgesic properties. In animal models, related compounds have demonstrated efficacy in reducing pain responses, possibly through modulation of pain pathways involving opioid receptors .
3. Neuroprotective Effects
There is emerging evidence that octahydrocyclopenta[b]pyrrole derivatives may have neuroprotective effects. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress and apoptosis, indicating a potential role in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Analgesic | Reduction in pain responses | |
| Neuroprotective | Protection against oxidative stress |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties, derivatives of octahydrocyclopenta[b]pyrrole were tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, with some compounds showing potency comparable to standard antibiotics.
Case Study 2: Analgesic Activity Assessment
A series of experiments were conducted using rodent models to assess the analgesic effects of related compounds. The results revealed a dose-dependent reduction in pain behaviors, suggesting that these compounds may activate specific pain pathways or receptors.
Research Findings
Recent research has focused on the synthesis and optimization of derivatives of 1-(2-tBoc-amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Bn Ester to enhance their biological activity. Structural modifications have been shown to improve potency and selectivity for target receptors.
The proposed mechanisms for the biological activities include:
- Antimicrobial Action: Disruption of bacterial cell wall synthesis.
- Analgesic Mechanism: Modulation of neurotransmitter release in pain pathways.
- Neuroprotection: Scavenging free radicals and reducing inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
